molecular formula C5H13O14P3 B8797484 Alpha-Phosphoribosylpyrophosphoric Acid CAS No. 13270-65-0

Alpha-Phosphoribosylpyrophosphoric Acid

Cat. No.: B8797484
CAS No.: 13270-65-0
M. Wt: 390.07 g/mol
InChI Key: PQGCEDQWHSBAJP-TXICZTDVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Alpha-Phosphoribosylpyrophosphoric Acid is synthesized from ribose 5-phosphate through the action of the enzyme ribose-phosphate diphosphokinase. This enzyme catalyzes the transfer of a pyrophosphate group from adenosine triphosphate (ATP) to ribose 5-phosphate, forming this compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves microbial fermentation processes. Genetically engineered microorganisms, such as Escherichia coli, are often used to overproduce the enzyme ribose-phosphate diphosphokinase, thereby increasing the yield of this compound .

Chemical Reactions Analysis

Types of Reactions

Alpha-Phosphoribosylpyrophosphoric Acid undergoes various biochemical reactions, including:

    Phosphorylation: It can be phosphorylated to form different nucleotide derivatives.

    Substitution: It participates in substitution reactions where the pyrophosphate group is replaced by other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from reactions involving this compound include various nucleotides such as adenosine monophosphate (AMP), guanosine monophosphate (GMP), and inosine monophosphate (IMP) .

Scientific Research Applications

Alpha-Phosphoribosylpyrophosphoric Acid has a wide range of applications in scientific research:

Mechanism of Action

Alpha-Phosphoribosylpyrophosphoric Acid exerts its effects by acting as a substrate for various enzymes involved in nucleotide biosynthesis. It transfers phospho-ribose groups to different acceptor molecules, facilitating the formation of nucleotides. The molecular targets include enzymes such as adenine phosphoribosyltransferase and hypoxanthine-guanine phosphoribosyltransferase, which are involved in the salvage pathways of nucleotide synthesis .

Comparison with Similar Compounds

Similar Compounds

    Ribose 5-phosphate: A precursor in the synthesis of Alpha-Phosphoribosylpyrophosphoric Acid.

    Adenosine triphosphate (ATP): Provides the pyrophosphate group in the synthesis of this compound.

    Inosine monophosphate (IMP): A nucleotide formed from this compound.

Uniqueness

This compound is unique due to its central role in the biosynthesis of both purine and pyrimidine nucleotides. Unlike other similar compounds, it serves as a common precursor for a wide range of nucleotide derivatives, making it indispensable in nucleotide metabolism .

If you have any more questions or need further details, feel free to ask!

Properties

CAS No.

13270-65-0

Molecular Formula

C5H13O14P3

Molecular Weight

390.07 g/mol

IUPAC Name

[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl] phosphono hydrogen phosphate

InChI

InChI=1S/C5H13O14P3/c6-3-2(1-16-20(8,9)10)17-5(4(3)7)18-22(14,15)19-21(11,12)13/h2-7H,1H2,(H,14,15)(H2,8,9,10)(H2,11,12,13)/t2-,3-,4-,5-/m1/s1

InChI Key

PQGCEDQWHSBAJP-TXICZTDVSA-N

SMILES

C(C1C(C(C(O1)OP(=O)(O)OP(=O)(O)O)O)O)OP(=O)(O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)O)O)O)OP(=O)(O)O

Canonical SMILES

C(C1C(C(C(O1)OP(=O)(O)OP(=O)(O)O)O)O)OP(=O)(O)O

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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